

Application Note: Additive Manufacturing of Inconel 738LC Components via Selective Laser Melting (SLM)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Cvs 738
CAS No.:	151275-15-9
Cat. No.:	B1669350

[Get Quote](#)

Introduction

Inconel 738LC (IN738LC) is a precipitation-strengthened nickel-based superalloy renowned for its exceptional high-temperature strength, creep resistance, and hot corrosion resistance, making it a critical material for turbine blades and other hot-section components in aerospace and power generation industries.[1] Traditionally, manufacturing complex IN738LC parts has relied on investment casting. However, Selective Laser Melting (SLM), a powder bed fusion additive manufacturing technique, offers a transformative approach for producing near-net-shape components with intricate geometries directly from a digital model.

The SLM process involves the layer-by-layer melting and solidification of a pre-alloyed IN738LC powder bed using a high-energy laser beam. This rapid solidification leads to a unique, fine-grained microstructure distinct from its cast counterparts.[2] While offering significant design freedom, the SLM of IN738LC is challenging due to its high content of γ' forming elements (Al, Ti), which makes it susceptible to solidification and strain-age cracking.[1] Consequently, careful optimization of SLM process parameters and post-processing

treatments, such as Hot Isostatic Pressing (HIP) and specific heat treatments, are imperative to eliminate defects, tailor the microstructure, and achieve the desired mechanical properties.

This application note provides a comprehensive overview of the SLM process for IN738LC, including optimized process parameters, resultant material properties, and detailed protocols for fabrication, characterization, and post-processing.

Data Presentation: Process Parameters and Material Properties

Quantitative data from various studies are summarized below to provide a baseline for process development and property expectation.

Table 1: SLM Process Parameters for IN738LC

Parameter	Symbol	Value Range	Unit	Notes
Laser Power	P	80 - 400	W	Higher power can increase build rate but may lead to keyhole porosity if not balanced with scan speed.
Scan Speed	v	185 - 900	mm/s	Influences energy density and melt pool dynamics. Slower speeds can increase cracking.[3]
Layer Thickness	t	20 - 60	μm	Thinner layers generally result in better surface finish and dimensional accuracy.
Hatch Spacing	h	30 - 105	μm	Affects the overlap between adjacent scan tracks and influences porosity.[4]
Volumetric Energy Density	VED	35 - 508	J/mm ³	A key composite parameter ($VED = P / (vht)$) used to correlate process settings with part density and defects.

Substrate
Preheating

 T_{pre}

25 - 500

°C

Preheating can reduce thermal gradients and mitigate cracking susceptibility.

Table 2: Mechanical Properties of SLM IN738LC (Room Temperature)

Condition	Yield Strength (YS)	Ultimate Tensile Strength (UTS)	Elongation (%)	Microhardness (HV)	Relative Density (%)
As-Built (AB)	~866	~1089 - 1206	~16.5 - 17	~469	>99.0
HIP + Heat Treated	744.3 - 895	827.8 - 1010	2.2 - 14.4	~480 - 520	~99.7 - 99.9
Cast (for comparison)	~760	~890	~5.0	~430	~100

Note: Mechanical properties are highly dependent on build orientation, specific process parameters, and post-processing cycles. The values presented are representative ranges found in literature.

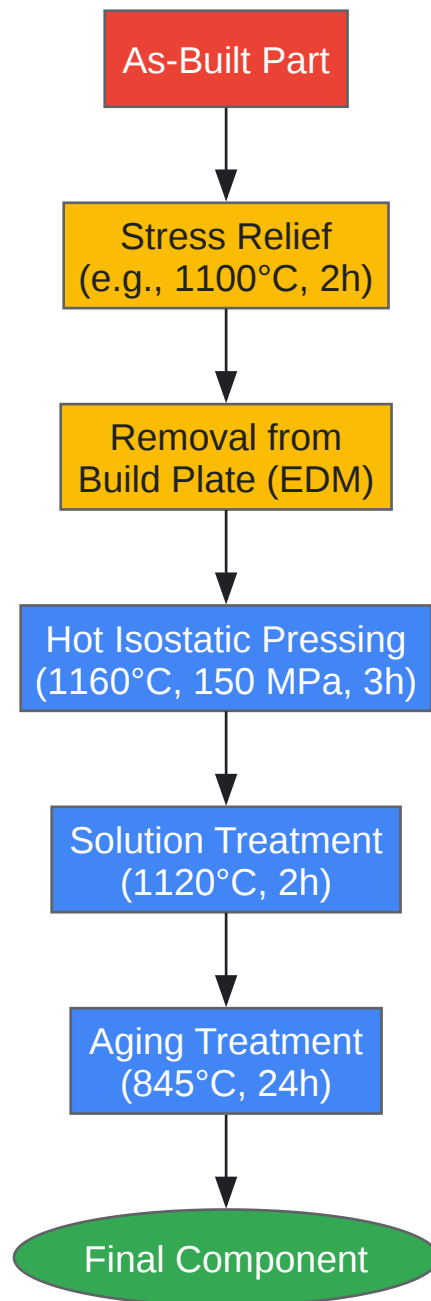
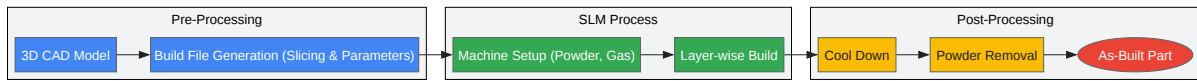
Experimental Protocols & Workflows

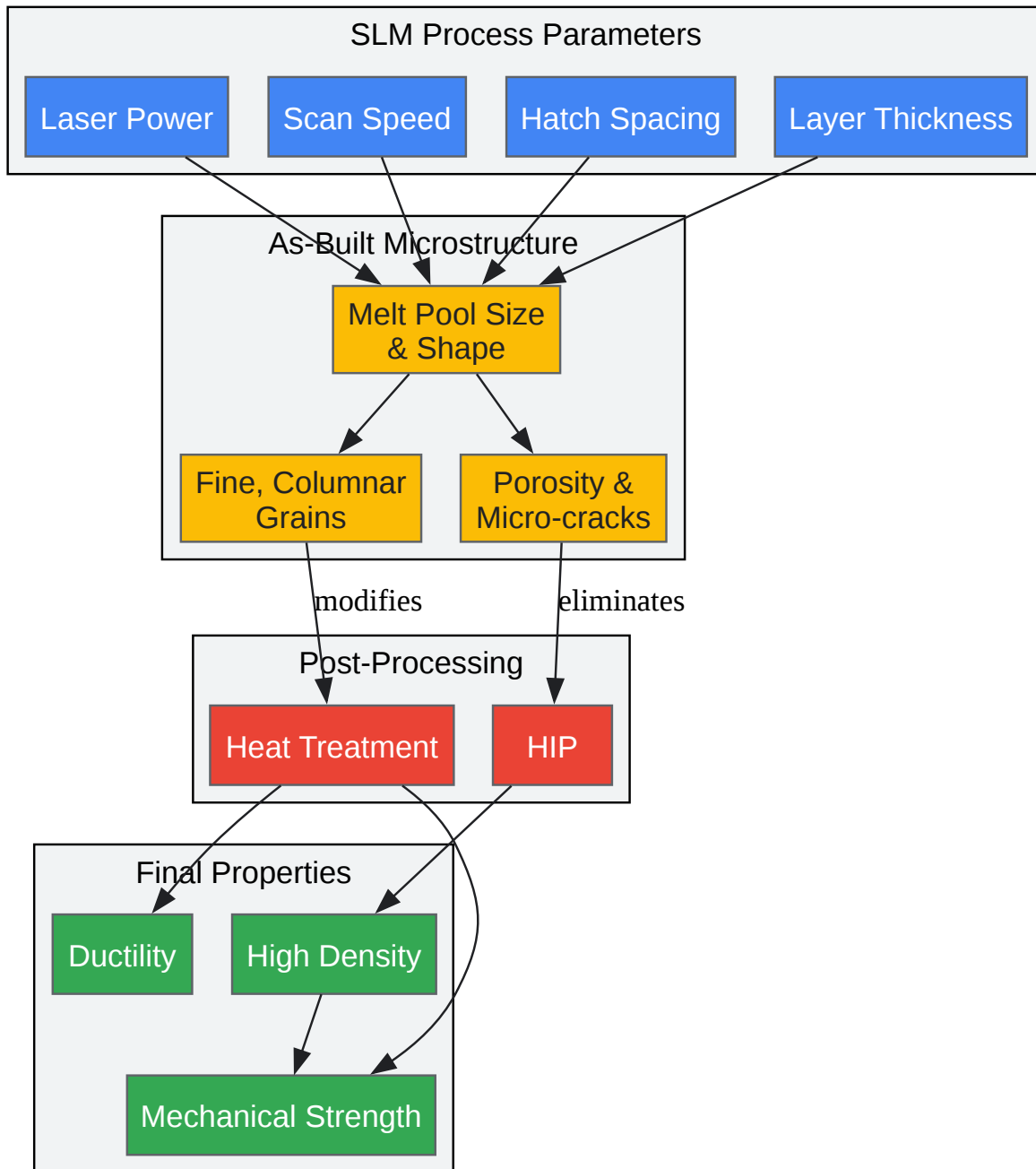
Protocol 1: SLM Fabrication of IN738LC Component

This protocol outlines the primary workflow for producing an IN738LC part using SLM.

- CAD Model Preparation: Create or obtain a 3D CAD model of the desired component. Export the model in a standard tessellation language (STL) format.
- Build File Preparation:
 - Import the STL file into the SLM machine's software (e.g., Materialise Magics, QuantAM).

- Orient the part on the build platform to minimize support structures and mitigate anisotropic property effects.
- Generate support structures as needed to anchor the part and dissipate heat from overhangs.
- Slice the model into thin layers (e.g., 30 μm).
- Apply the optimized process parameters (Laser Power, Scan Speed, Hatch Spacing, Scan Strategy) for each layer. A common scan strategy is island scanning with a 67° rotation between layers to distribute thermal stress.
- Machine Setup:
 - Load the build platform into the SLM machine.
 - Fill the powder dispenser with gas-atomized, spherical IN738LC powder (typically 15-45 μm particle size).
 - Purge the build chamber with an inert gas (typically Argon) until oxygen levels are below 0.1% to prevent oxidation.
 - If applicable, preheat the build platform to the target temperature (e.g., 200°C).
- Build Execution: Initiate the automated build process. The machine will sequentially deposit a layer of powder and selectively melt the cross-section of the part with the laser.
- Post-Build Operations:
 - Allow the build chamber and part to cool to room temperature under the inert atmosphere.
 - Carefully remove the build platform from the machine.
 - Remove excess powder from the part in a powder handling station.
 - The part is now in its "As-Built" state and typically requires stress relief and removal from the build plate.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. repositories.lib.utexas.edu \[repositories.lib.utexas.edu\]](https://repositories.lib.utexas.edu)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Application Note: Additive Manufacturing of Inconel 738LC Components via Selective Laser Melting (SLM)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669350/docs#application-note-additive-manufacturing-of-inconel-738lc-components-via-selective-laser-melting-slm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check